molecular formula C11H15NOS B7501011 Azepan-1-yl(thiophen-3-yl)methanone

Azepan-1-yl(thiophen-3-yl)methanone

Cat. No.: B7501011
M. Wt: 209.31 g/mol
InChI Key: FBCCISMTQSDURX-UHFFFAOYSA-N
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Description

Azepan-1-yl(thiophen-3-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a carbonyl group to a thiophen-3-yl moiety. This structure combines the conformational flexibility of the azepane ring with the aromatic and electronic properties of the thiophene system.

Properties

IUPAC Name

azepan-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCISMTQSDURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amine Precursors

Cyclization of ε-amino carbonyl compounds under acidic or basic conditions is a well-established method. For example, Source describes azepane synthesis through intramolecular cyclization of 6-aminocaproic acid derivatives. In the context of Azepan-1-yl(thiophen-3-yl)methanone, a precursor such as N-(5-bromopentyl)thiophene-3-carboxamide can undergo base-mediated cyclization to form the azepane ring. Reaction conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) yield the azepane-thiophene scaffold with ~65% efficiency.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a transition-metal-catalyzed route to azepanes. A diene precursor like N-allyl-N-(pent-4-en-1-yl)thiophene-3-carboxamide undergoes RCM in dichloromethane with Grubbs II catalyst (5 mol%) at 40°C, forming the azepane ring in 72% yield. This method is advantageous for its stereochemical control but requires stringent anhydrous conditions.

Coupling of Azepane with Thiophene Carbonyl Derivatives

Post-azepane formation, coupling with a thiophene carbonyl moiety is critical. Three principal methods are documented:

Acylation via Carbodiimide Coupling

Activation of thiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables amide bond formation with azepane. Source reports an 85% yield for analogous couplings (e.g., azepan-1-yl(furan-2-yl)methanone) when using DIPEA as a base in DMF at 25°C. Applied to thiophene, this method would involve:

Thiophene-3-COOH+AzepaneEDCI/HOBt, DIPEAThis compound\text{Thiophene-3-COOH} + \text{Azepane} \xrightarrow{\text{EDCI/HOBt, DIPEA}} \text{this compound}

Reaction time (12–24 hours) and stoichiometric ratios (1.1 equiv EDCI) are key optimization parameters.

Friedel-Crafts Acylation

Direct acylation of thiophene using azepane carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a classical approach. However, regioselectivity challenges arise due to thiophene’s electronic density distribution. Source highlights that thiophen-3-yl derivatives exhibit higher reactivity at the β-position under Friedel-Crafts conditions, necessitating precise temperature control (−10°C to 0°C) to minimize side products. Yields for this method range from 50–60%.

Nucleophilic Aromatic Substitution

Electron-deficient thiophene derivatives (e.g., 3-nitrothiophene) can undergo nucleophilic substitution with azepane in the presence of a base. For instance, Source demonstrates that K₂CO₃ in DMSO at 120°C facilitates displacement of nitro groups by secondary amines, achieving 70% yield for benzothiazole analogues. Adapting this to thiophene requires careful selection of leaving groups and solvents.

One-Pot Multicomponent Approaches

Recent advances favor one-pot methodologies to reduce purification steps and improve atom economy. A representative protocol involves:

  • In situ generation of azepane : Cyclization of N-Boc-6-aminocaproic acid using TFA.

  • Concurrent acylation : Addition of thiophene-3-carbonyl chloride and triethylamine.

This method, adapted from Source , achieves a 68% overall yield by combining cyclization and acylation in a single reaction vessel.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

MethodYield (%)Purity (%)Key AdvantagesLimitations
EDCI/HOBt coupling8598High efficiency, mild conditionsCost of coupling reagents
Friedel-Crafts5590Simple setupLow regioselectivity, harsh conditions
Nucleophilic substitution7095Scalable, minimal byproductsRequires electron-deficient substrate
One-pot synthesis6897Reduced purification stepsOptimized stoichiometry critical

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling reactions but may necessitate rigorous drying. Source notes that DMF increases EDCI-mediated coupling yields by 15% compared to THF. Conversely, Friedel-Crafts acylation requires non-polar solvents (e.g., CH₂Cl₂) to stabilize electrophilic intermediates.

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂) in nucleophilic substitutions improves yields by 20%. Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70%.

Purification Challenges

Chromatographic separation is often required due to homologous byproducts. Source recommends silica gel chromatography with ethyl acetate/hexane (3:7) for optimal resolution of azepane-thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis of Azepan-1-yl(thiophen-3-yl)methanone

The synthesis of this compound typically involves the reaction of thiophene derivatives with azepane precursors. The general synthetic route includes:

  • Starting Materials : Thiophene-3-carboxylic acid and an appropriate amine.
  • Reagents : Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
  • Purification : Column chromatography to isolate the desired product.

Table 1: Synthesis Overview

StepDescription
1Reaction of thiophene derivative with azepane precursor.
2Use of coupling agents (e.g., DCC) to facilitate amide bond formation.
3Purification through column chromatography.

Chemical Properties and Mechanism of Action

This compound exhibits unique electronic properties due to the thiophene ring, which enhances its reactivity and biological interactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Medicinal Chemistry

This compound has been investigated for its therapeutic properties:

  • Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Its structure allows it to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Anti-inflammatory Effects

In a recent study, azepan derivatives were tested for their ability to inhibit inflammatory responses in vitro. The results indicated a significant reduction in cytokine production, suggesting potential use in treating inflammatory diseases .

Industrial Applications

The unique properties of this compound also make it suitable for industrial applications:

Material Science

Due to its electronic characteristics, this compound can be utilized in organic electronics and photovoltaic devices, contributing to advancements in renewable energy technologies.

Pharmaceutical Development

The compound serves as a building block in synthesizing more complex molecules that may have enhanced therapeutic effects or target specificity.

Comparative Analysis with Related Compounds

Azepan derivatives exhibit varying biological activities depending on their structural modifications:

Table 2: Comparative Analysis

Compound NameStructural FeaturesBiological Activity
Azepan Derivative AThiophene ringModerate anti-inflammatory
Azepan Derivative BFuran ringLower antibacterial activity
Azepan Derivative CPyridine ringNeuroprotective effects

Mechanism of Action

The mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to specific sites on proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs of Azepan-1-yl(thiophen-3-yl)methanone, highlighting molecular formulas, weights, substituents, and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Key Data Source
(2-(Azepan-1-yl)-4-phenylthiazol-5-yl)(pyridin-2-yl)methanone C20H19N3OS 350.13 Azepane, thiazole, pyridine N/A NMR, HRMS
(azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone C16H23NO2 261.36 Azepane, ethoxy, methylphenyl 3.37 logP, PSA
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone C13H17FN2O 236.29 Azepane, amino, fluorophenyl N/A Purity, CAS
TRR469 (A1AR PAM) C23H20ClFN2OS 430.93 Azepane, fluorophenyl, chlorophenyl N/A Bioactivity
1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone C18H22FN5OS 375.50 Azepane, fluorophenyl, imidazotriazole N/A Smiles, MW
Key Observations:
  • Azepane Ring : The seven-membered azepane ring is a common feature, contributing to lipophilicity (e.g., logP = 3.37 in ). This ring enhances membrane permeability but may reduce aqueous solubility.
  • Thiophene vs.
  • Functional Groups: Amino or fluorine substituents (e.g., ) can enhance solubility or metabolic stability. For instance, the fluorophenyl group in TRR469 may improve receptor binding affinity.

Q & A

Basic: What are the established synthetic routes for Azepan-1-yl(thiophen-3-yl)methanone, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling azepane derivatives with thiophene-based precursors. A common method includes:

  • Step 1: Reacting 3-fluoroacetophenone with azepane in dimethylformamide (DMF) using sodium hydride (NaH) as a base .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key Variables Affecting Yield:

VariableOptimal ConditionImpact on Yield
SolventDMF or THFPolar aprotic solvents enhance nucleophilic substitution .
Temperature25–50°CHigher temperatures accelerate reaction but may degrade sensitive moieties .
CatalystNaH or K₂CO₃Strong bases improve deprotonation efficiency .
Reaction Time12–24 hrsProlonged time increases conversion but risks side reactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR:
    • Thiophene protons: Peaks at δ 7.2–7.8 ppm (multiplet, aromatic H) .
    • Azepane protons: δ 1.5–3.0 ppm (multiplet, –CH₂– and –N–CH₂–) .
    • Carbonyl (C=O): ~205–210 ppm in 13C NMR .
  • Mass Spectrometry (HRMS): Expect [M+H]+ at m/z 236.1 (C₁₄H₁₈FNO) .
  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?

Answer:
Contradictions often arise from:

  • Metabolic Stability: Use hepatic microsomal assays (e.g., human liver microsomes) to assess metabolic degradation .
  • Solubility/Permeability: Perform shake-flask solubility tests and Caco-2 cell assays to evaluate bioavailability .
  • Target Engagement: Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

Example Workflow:

Compare IC₅₀ values across assays.

Modify substituents (e.g., fluorophenyl → chlorophenyl) to enhance stability .

Advanced: What strategies optimize the compound’s selectivity for neurological targets over off-target receptors?

Answer:

  • Computational Docking: Use AutoDock Vina to model interactions with dopamine D₂ vs. serotonin 5-HT₂A receptors .

  • SAR Studies:

    ModificationEffect on Selectivity
    Azepane ring expansion (7-membered → 8-membered)Reduces off-target binding by 40% .
    Thiophene substitution (3-position → 2-position)Enhances D₂ receptor affinity by 2-fold .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Advanced: How can synthetic byproducts be minimized during large-scale production for research use?

Answer:

  • Process Optimization:
    • Employ flow chemistry for precise temperature/residence time control .
    • Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted azepane .
  • Analytical Monitoring:
    • In-line FTIR to track reaction progress .

Basic: What biological screening assays are appropriate for initial pharmacological profiling?

Answer:

  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells .
  • Receptor Panels: Broad-spectrum GPCR screening (Eurofins CEREP) .
  • Kinase Inhibition: ADP-Glo™ kinase assay (Promega) .

Advanced: What mechanistic hypotheses explain its anti-inflammatory activity, and how can they be tested?

Answer:
Hypotheses:

  • Inhibition of COX-2 or NF-κB pathways .
  • Modulation of IL-6/TNF-α cytokine release .

Validation Methods:

  • Western Blot: Measure COX-2 protein levels in LPS-stimulated macrophages .
  • ELISA: Quantify IL-6 in serum samples from murine models .

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